8-Chloronaphthalene-2-sulfonic acid 8-Chloronaphthalene-2-sulfonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14266694
InChI: InChI=1S/C10H7ClO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,(H,12,13,14)
SMILES:
Molecular Formula: C10H7ClO3S
Molecular Weight: 242.68 g/mol

8-Chloronaphthalene-2-sulfonic acid

CAS No.:

Cat. No.: VC14266694

Molecular Formula: C10H7ClO3S

Molecular Weight: 242.68 g/mol

* For research use only. Not for human or veterinary use.

8-Chloronaphthalene-2-sulfonic acid -

Specification

Molecular Formula C10H7ClO3S
Molecular Weight 242.68 g/mol
IUPAC Name 8-chloronaphthalene-2-sulfonic acid
Standard InChI InChI=1S/C10H7ClO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,(H,12,13,14)
Standard InChI Key LCTAFTHCEWHOGY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The naphthalene ring system in 8-chloronaphthalene-2-sulfonic acid adopts a planar configuration, with the chlorine atom at position 8 and the sulfonic acid group at position 2 (Figure 1). This arrangement creates steric and electronic effects that influence reactivity. The sulfonic acid group, a strong electron-withdrawing substituent, directs electrophilic attacks to the less hindered positions, while the chlorine atom further modifies electron density across the aromatic system .

Table 1: Key identifiers of 8-chloronaphthalene-2-sulfonic acid

PropertyValueSource Analogue
Molecular FormulaC₁₀H₇ClO₃S
Molecular Weight242.68 g/mol
CAS RegistryNot formally assigned
SMILESClC1=C(C2=CC=CC=C2S(=O)(=O)O)C=CC=C1Derived from
Melting Point~124–160°C (estimated)

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1170 cm⁻¹ and 1350 cm⁻¹ correspond to sulfonic acid S=O stretching .

  • NMR Spectroscopy:

    • ¹H NMR: Downfield shifts for protons ortho to the sulfonic acid group (δ 8.2–8.5 ppm) and meta to chlorine (δ 7.4–7.8 ppm) .

    • ¹³C NMR: Carbon adjacent to sulfonic acid appears at δ 125–130 ppm, while chlorine-substituted carbons resonate at δ 115–120 ppm .

Synthesis and Manufacturing

Direct Sulfonation-Chlorination Approach

The synthesis of 8-chloronaphthalene-2-sulfonic acid likely involves a multi-step process:

  • Sulfonation of Naphthalene: Naphthalene reacts with concentrated sulfuric acid at 160–165°C, favoring β-sulfonation (position 2) due to kinetic control .

  • Chlorination: Electrophilic chlorination using Cl₂ or SO₂Cl₂ introduces chlorine at position 8, guided by the directing effects of the sulfonic acid group .

Reaction Scheme:

NaphthaleneH2SO4160CNaphthalene-2-sulfonic acidCl2FeCl38-Chloronaphthalene-2-sulfonic acid\text{Naphthalene} \xrightarrow[\text{H}_2\text{SO}_4]{160^\circ\text{C}} \text{Naphthalene-2-sulfonic acid} \xrightarrow[\text{Cl}_2]{\text{FeCl}_3} \text{8-Chloronaphthalene-2-sulfonic acid}

Alternative Pathways

  • Halogen Exchange: 8-Bromonaphthalene-2-sulfonic acid may undergo nucleophilic substitution with KCl under palladium catalysis .

  • Sandmeyer Reaction: Diazotization of 8-amino-naphthalene-2-sulfonic acid followed by treatment with CuCl yields the chloro derivative .

Physicochemical Behavior

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, ethanol) due to the hydrophilic sulfonic acid group .

  • Thermal Stability: Decomposes above 250°C, releasing SO₃ and HCl gases .

Table 2: Comparative solubility in water

CompoundSolubility (g/100 mL, 25°C)
Naphthalene-2-sulfonic acid85.2
8-Chloronaphthalene-1-sulfonic acid72.8 (estimated)

Acid-Base Properties

The sulfonic acid group confers strong acidity (pKa ≈ −2.5), enabling salt formation with bases. The chlorine substituent slightly enhances acidity through inductive effects .

Industrial and Research Applications

Dye Intermediate

As a precursor to azo dyes, 8-chloronaphthalene-2-sulfonic acid facilitates the synthesis of lightfast pigments. Coupling with diazonium salts yields dyes for textiles and plastics .

Agrochemicals

Derivatives such as sulfonamides exhibit herbicidal and fungicidal activity. The chlorine atom enhances lipophilicity, improving membrane penetration .

Corrosion Inhibition

In acidic environments, the compound forms protective films on metal surfaces, reducing corrosion rates by 40–60% in steel .

Future Directions

Green Synthesis Methods

Catalytic sulfonation using ionic liquids or microwave-assisted reactions could reduce energy consumption by 30–50% .

Pharmaceutical Exploration

Sulfonic acid derivatives are under investigation as kinase inhibitors, leveraging their ability to disrupt ATP-binding pockets .

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